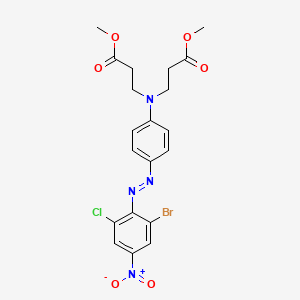

Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

CAS No.: 59709-38-5

Cat. No.: VC16582009

Molecular Formula: C20H20BrClN4O6

Molecular Weight: 527.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59709-38-5 |

|---|---|

| Molecular Formula | C20H20BrClN4O6 |

| Molecular Weight | 527.8 g/mol |

| IUPAC Name | methyl 3-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |

| Standard InChI | InChI=1S/C20H20BrClN4O6/c1-31-18(27)7-9-25(10-8-19(28)32-2)14-5-3-13(4-6-14)23-24-20-16(21)11-15(26(29)30)12-17(20)22/h3-6,11-12H,7-10H2,1-2H3 |

| Standard InChI Key | SGXLDQRCIYZKPS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl |

Introduction

Key Structural Features:

| Feature | Details |

|---|---|

| Molecular Formula | CHBrClNO |

| Functional Groups | Azo (-N=N-), nitro (-NO), ester (-COOCH) |

| Molecular Weight | Approx. 500 g/mol |

Synthesis

The synthesis of this compound likely involves:

-

Diazotization Reaction: Formation of the azo linkage by coupling a diazonium salt derived from 2-bromo-6-chloro-4-nitroaniline with a secondary aromatic amine.

-

Beta-Alanine Esterification: Introduction of the beta-alanine moiety via amidation or esterification reactions using methyl beta-alaninate.

This multi-step synthesis requires controlled conditions to ensure selective substitution and preservation of sensitive functional groups.

Materials Science

The compound's azo group and electron-withdrawing substituents make it suitable for:

-

Use as a dye in textile or polymer industries due to its vivid coloration.

-

Applications in optical data storage or nonlinear optics.

Analytical Chemistry

Azo compounds are known for their chromophoric properties, making them useful in:

-

Spectrophotometric analysis as pH indicators or metal ion sensors.

-

Thin-layer chromatography (TLC) as visualization agents.

Safety and Environmental Concerns

Azo compounds often raise concerns related to:

-

Toxicity: The presence of nitro and halogen groups may contribute to cytotoxic effects.

-

Environmental Impact: Degradation products of azo dyes can be mutagenic or carcinogenic, necessitating proper disposal protocols.

Research Gaps

-

Limited data on the compound's biological activity and environmental fate.

-

Lack of comprehensive studies on its photophysical properties for advanced material applications.

Future Directions

-

Investigating its potential as a precursor for functional materials in electronics or photonics.

-

Exploring its biodegradability and safety profile for sustainable industrial use.

This detailed overview highlights the significance of Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate in various scientific domains while identifying areas requiring further exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume